[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)
Diethylstilbestrol diphosphate is an aryl phosphate. It is functionally related to a diethylstilbestrol.
Fosfestrol is the diphosphate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.
Brand Name: Vulcanchem
CAS No.: 13425-53-1
VCID: VC20943541
InChI: InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)
SMILES: CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Molecular Formula: C18H22O8P2
Molecular Weight: 428.3 g/mol

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

CAS No.: 13425-53-1

Cat. No.: VC20943541

Molecular Formula: C18H22O8P2

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate - 13425-53-1

Specification

Description Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)
Diethylstilbestrol diphosphate is an aryl phosphate. It is functionally related to a diethylstilbestrol.
Fosfestrol is the diphosphate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.
CAS No. 13425-53-1
Molecular Formula C18H22O8P2
Molecular Weight 428.3 g/mol
IUPAC Name [4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Standard InChI InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)
Standard InChI Key NLORYLAYLIXTID-UHFFFAOYSA-N
Isomeric SMILES CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O
SMILES CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Canonical SMILES CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Melting Point 399 to 403 °F (decomposes) (NTP, 1992)

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